molecular formula C9H17N3S B1298890 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole CAS No. 303798-21-2

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole

Cat. No.: B1298890
CAS No.: 303798-21-2
M. Wt: 199.32 g/mol
InChI Key: BKUDSGWZPKYESY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole typically involves the condensation of 2-aminothiazole with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione
  • 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione

Comparison

Compared to similar compounds, 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole is unique due to its specific structural features, such as the presence of both a thiazole ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUDSGWZPKYESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355937
Record name 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303798-21-2
Record name 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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